2,3-Dimethoxy-5-methyl-1,4-benzoquinone

Catalog No.
S562908
CAS No.
605-94-7
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone

CAS Number

605-94-7

Product Name

2,3-Dimethoxy-5-methyl-1,4-benzoquinone

IUPAC Name

2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3

InChI Key

UIXPTCZPFCVOQF-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=C(C1=O)OC)OC

Synonyms

2,3-dimethoxy-5-methyl-1,4-benzoquinone, 2,3-dimethoxy-5-methyl-2,5-cyclohexadiene-1,4-dione, CCRIS 7153, coenzyme Qo, ubiquinone 0, ubiquinone-0, ubiquinone-O, UQ(0) cpd

Canonical SMILES

CC1=CC(=O)C(=C(C1=O)OC)OC

2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as ubiquinone-0 (UQ0), is a naturally occurring quinone found in fungi such as Taiwanofungus camphoratus, Antrodia cinnamomea, and Taiwanofungus salmoneus []. This compound holds potential applications in various scientific research fields, as detailed below:

Tau Protein Aggregation:

UQ0 can induce the formation of fibrils from the tau protein, a crucial component of neurons. Studying these fibrils helps researchers understand the process of neurodegenerative diseases like Alzheimer's, where tau protein aggregation is a hallmark. UQ0 can be used to identify regions of the tau protein involved in fibrillization, potentially aiding in the development of therapeutic strategies [].

Origin and Significance:

DMMBQ is not a naturally occurring compound. It is a synthetic intermediate used in the production of more complex molecules, particularly those belonging to the coenzyme Q series (CoQ) []. CoQ plays a crucial role in cellular respiration, the process by which cells generate energy. DMMBQ serves as a key building block for the quinone ring, a vital component of CoQ [].


Molecular Structure Analysis

Key Features:

DMMBQ possesses a cyclic structure with two methoxy groups (OCH3) attached at positions 2 and 3, a methyl group (CH3) at position 5, and a quinone functional group (C=O-C=O) spanning positions 1 and 4. The quinone group is responsible for the molecule's reactivity due to its ability to undergo redox reactions (electron transfer) [].

Notable Aspects:

The presence of methoxy groups introduces electron-donating character to the molecule, influencing its reactivity compared to unsubstituted benzoquinones. The methyl group, on the other hand, has a minor electronic effect but can influence how the molecule interacts with other molecules due to its size and hydrophobicity.


Chemical Reactions Analysis

Synthesis:

Several methods have been reported for DMMBQ synthesis. A common approach involves the oxidation of a precursor molecule, such as 2,3-dimethoxy-5-methylbenzene-1,4-diol, using potassium ferricyanide (K3Fe(CN)6) [].

XLogP3

0.8

LogP

0.8 (LogP)

Melting Point

59.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

605-94-7

Wikipedia

Ubiquinone-0

Dates

Modify: 2023-08-15
Kaplunet al. Glyoxylate carboligase lacks the canonical active site glutamate of thiamin-dependent enzymes Nature Chemical Biology, doi: 10.1038/nchembio.62, published online 6 January 2008. http://www.nature.com/naturechemicalbiology
A primary hydrogen-deuterium isotope effect observed at the single-molecule level. Lu et al. Nature Chemistry, doi: 10.1038/nchem.821, published online 12 September 2010 http://www.nature.com/nchem

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